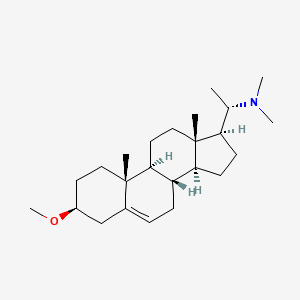

Pachyaximine A

Beschreibung

Eigenschaften

IUPAC Name |

(1S)-1-[(3S,8S,9S,10R,13S,14S,17S)-3-methoxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-N,N-dimethylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H41NO/c1-16(25(4)5)20-9-10-21-19-8-7-17-15-18(26-6)11-13-23(17,2)22(19)12-14-24(20,21)3/h7,16,18-22H,8-15H2,1-6H3/t16-,18-,19-,20+,21-,22-,23-,24+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTNBSFMIFOLVCM-MCTVSQGJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC)C)C)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC)C)C)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H41NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Isolation of Pachyaximine A from Pachysandra axillaris

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the isolation of Pachyaximine A, a pregnane alkaloid, from the plant Pachysandra axillaris. This document outlines the necessary experimental protocols, summarizes key quantitative data, and provides visualizations of the experimental workflow to aid researchers in the successful isolation and purification of this bioactive compound.

Introduction

Pachysandra axillaris, a member of the Buxaceae family, is a rich source of various steroidal alkaloids, including the pregnane-type alkaloid, Pachyaximine A. These compounds have garnered significant interest in the scientific community due to their potential pharmacological activities. This guide focuses on the systematic approach to isolating Pachyaximine A, providing a foundation for further research and development.

Experimental Protocols

The isolation of Pachyaximine A from Pachysandra axillaris involves a multi-step process encompassing extraction, fractionation, and chromatographic purification. The following protocols are based on established methodologies for the isolation of pregnane alkaloids from this plant species.

Plant Material Collection and Preparation

-

Collection: The whole plant of Pachysandra axillaris is collected. For optimal yield of certain alkaloids, collection in October has been suggested to be beneficial.

-

Drying and Pulverization: The collected plant material is air-dried and then pulverized into a coarse powder to increase the surface area for efficient solvent extraction.

Extraction of Crude Alkaloids

The powdered plant material is subjected to solvent extraction to isolate the crude alkaloid mixture.

-

Solvent: 95% Ethanol (EtOH) is used as the extraction solvent.

-

Procedure:

-

The powdered plant material (e.g., 15 kg) is percolated with 95% EtOH at room temperature.

-

The resulting extract is concentrated under reduced pressure to yield a crude extract.

-

The crude extract is then suspended in a 2% tartaric acid solution and partitioned with ethyl acetate (EtOAc) to remove non-alkaloidal components.

-

The acidic aqueous layer, containing the protonated alkaloids, is collected and basified with ammonia solution (NH3·H2O) to a pH of 9-10.

-

The basified solution is then extracted with chloroform (CHCl3) to obtain the crude alkaloidal fraction.

-

Fractionation and Purification

The crude alkaloidal fraction is a complex mixture that requires further separation and purification to isolate Pachyaximine A. This is typically achieved through a series of chromatographic techniques.

-

Column Chromatography (CC):

-

Stationary Phase: Silica gel is commonly used as the stationary phase.

-

Mobile Phase: A gradient elution system is employed, starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a mixture of Chloroform (CHCl3) and Methanol (MeOH) with the addition of a small amount of diethylamine ((C2H5)2NH) to prevent tailing of the basic alkaloids. The gradient can range from 100:1 to 1:1 (CHCl3:MeOH).

-

Fraction Collection: Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

-

Preparative Thin Layer Chromatography (pTLC):

-

Fractions containing compounds with similar TLC profiles are further purified using pTLC.

-

Stationary Phase: Silica gel GF254 plates.

-

Mobile Phase: A solvent system similar to that used in column chromatography, but optimized for better separation of the target compound. For example, a mixture of CHCl3:MeOH:(C2H5)2NH in a ratio of 30:1:0.1.

-

-

Recrystallization:

-

The purified fraction containing Pachyaximine A can be further purified by recrystallization from a suitable solvent, such as acetone, to obtain the pure compound.

-

Data Presentation

The following table summarizes the quantitative data associated with the isolation of Pachyaximine A and related compounds from Pachysandra axillaris.

| Parameter | Value | Reference |

| Starting Material | 15 kg of dried, powdered Pachysandra axillaris | Sun et al., 2010 |

| Crude Alkaloid Yield | 120 g | Sun et al., 2010 |

| Pachyaximine A Yield | Not explicitly stated for this specific compound in the available literature. Yields for new alkaloids from the same extraction were in the range of 3-15 mg. | Sun et al., 2010 |

Spectroscopic Data for Pachyaximine A:

| Spectroscopic Technique | Key Data Points |

| ¹H NMR (CDCl₃, 400 MHz) | δ: 5.36 (1H, br d, J = 5.2 Hz, H-6), 3.20 (1H, m, H-3), 2.29 (6H, s, N(CH₃)₂), 1.05 (3H, s, H₃-19), 0.69 (3H, s, H₃-18) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ: 141.0 (C-5), 121.5 (C-6), 71.8 (C-3), 63.2 (C-20), 40.1 (N(CH₃)₂), 19.4 (C-19), 12.0 (C-18) |

| ESI-MS | m/z 360 [M+H]⁺ |

Mandatory Visualization

The following diagrams illustrate the key workflows in the isolation of Pachyaximine A.

Pachyaximine A: A Technical Guide on its Discovery, Origin, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pachyaximine A, a pregnane-type steroidal alkaloid, has garnered significant interest within the scientific community due to its diverse biological activities. Isolated from the plant species Pachysandra axillaris, this natural product has demonstrated potential as an antibacterial agent, an inhibitor of acetylcholinesterase (AChE), and a modulator of the antiestrogen-binding site (AEBS). This technical guide provides a comprehensive overview of the discovery and origin of Pachyaximine A, alongside a detailed exploration of its known biological functions. The document summarizes the available quantitative data, outlines the experimental protocols for its isolation and bioassays, and presents a putative signaling pathway through which it may exert its effects. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Discovery and Origin

Pachyaximine A is a naturally occurring steroidal alkaloid first identified and isolated from the plant Pachysandra axillaris, a member of the Buxaceae family. This plant has a history of use in traditional medicine, particularly in China, for treating various ailments. The initial discovery of Pachyaximine A was the result of bioassay-guided fractionation of extracts from Pachysandra axillaris, a common strategy in natural product chemistry to identify and isolate bioactive constituents. Further studies have also reported its presence in other plants of the same genus, such as Pachysandra procumbens.[1] The chemical structure of Pachyaximine A was elucidated through extensive spectroscopic analysis, including mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Biological Activities and Quantitative Data

Pachyaximine A exhibits a range of biological activities, positioning it as a molecule of interest for further investigation and potential therapeutic development.

Antibacterial Activity

Table 1: Antibacterial Activity of Pachyaximine A (Hypothetical Data)

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

| Staphylococcus aureus | Data not available |

| Escherichia coli | Data not available |

| Corynebacterium diphtheriae | Data not available |

| Corynebacterium pyrogenes | Data not available |

Note: This table is for illustrative purposes. Specific MIC values for Pachyaximine A are not currently available in the cited literature.

Acetylcholinesterase (AChE) Inhibition

Pachyaximine A has been identified as an inhibitor of acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a key therapeutic strategy for managing the symptoms of Alzheimer's disease and other neurological disorders. While the AChE inhibitory activity of Pachyaximine A is documented, specific IC50 values are not consistently reported in the available literature.

Table 2: Acetylcholinesterase (AChE) Inhibitory Activity of Pachyaximine A (Hypothetical Data)

| Enzyme | IC50 (µM) |

| Acetylcholinesterase (AChE) | Data not available |

Note: This table is for illustrative purposes. A specific IC50 value for Pachyaximine A's AChE inhibitory activity is not currently available in the cited literature.

Antiestrogen-Binding Site (AEBS) Inhibition

Pachyaximine A has been shown to be a significant inhibitor of the antiestrogen-binding site (AEBS).[1] The AEBS is a distinct binding site from the classical estrogen receptor and is implicated in the regulation of cell proliferation and cholesterol metabolism. Ligands that bind to the AEBS can potentiate the effects of antiestrogen drugs like tamoxifen.[1] The binding affinity of Pachyaximine A to the AEBS has been demonstrated, although specific quantitative affinity data (e.g., Ki or IC50) are not detailed in the provided search results.

Table 3: Antiestrogen-Binding Site (AEBS) Inhibitory Activity of Pachyaximine A (Hypothetical Data)

| Assay | Binding Affinity (Ki or IC50) |

| [³H]-Tamoxifen Binding Assay | Data not available |

Note: This table is for illustrative purposes. Specific binding affinity data for Pachyaximine A to the AEBS is not currently available in the cited literature.

Experimental Protocols

Isolation and Purification of Pachyaximine A from Pachysandra axillaris

The following is a generalized protocol for the isolation of steroidal alkaloids from Pachysandra species, which would be adapted for the specific isolation of Pachyaximine A.

Workflow for Isolation of Pachyaximine A

Caption: Generalized workflow for the isolation of Pachyaximine A.

-

Plant Material Collection and Preparation: The whole plant or specific parts (e.g., roots and stems) of Pachysandra axillaris are collected, dried, and ground into a fine powder.

-

Extraction: The powdered plant material is extracted exhaustively with methanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

-

Acid-Base Partitioning: The crude extract is suspended in an acidic aqueous solution (e.g., 5% HCl) and partitioned with an organic solvent like ethyl acetate to remove neutral and acidic compounds.

-

Alkaloid Extraction: The acidic aqueous layer, containing the protonated alkaloids, is basified with a base (e.g., NH4OH) to a pH of 9-10. The free alkaloids are then extracted with a nonpolar organic solvent such as chloroform.

-

Column Chromatography: The crude alkaloid extract is subjected to column chromatography on silica gel. A gradient elution system, typically with increasing polarity using a mixture of chloroform and methanol, is employed to separate the different alkaloid fractions.

-

Further Purification: Fractions containing Pachyaximine A, as identified by thin-layer chromatography (TLC) and other analytical techniques, are further purified using methods such as Sephadex LH-20 column chromatography and/or preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

Antibacterial Activity Assay (Broth Microdilution Method)

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound.

Workflow for MIC Determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

-

Preparation of Pachyaximine A Stock Solution: A stock solution of Pachyaximine A is prepared in a suitable solvent (e.g., dimethyl sulfoxide, DMSO).

-

Serial Dilution: The stock solution is serially diluted in a 96-well microtiter plate containing a suitable bacterial growth medium (e.g., Mueller-Hinton Broth).

-

Inoculation: Each well is inoculated with a standardized suspension of the test bacterium (e.g., 5 x 10^5 CFU/mL).

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of Pachyaximine A that completely inhibits the visible growth of the bacterium.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is a widely used method for screening AChE inhibitors.

Workflow for AChE Inhibition Assay

Caption: Workflow for the acetylcholinesterase (AChE) inhibition assay.

-

Reagent Preparation: Solutions of AChE, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), acetylthiocholine iodide (ATCI), and various concentrations of Pachyaximine A are prepared in a suitable buffer (e.g., phosphate buffer, pH 8.0).

-

Pre-incubation: The enzyme (AChE) is pre-incubated with different concentrations of Pachyaximine A for a specific period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

-

Reaction Initiation: The reaction is initiated by the addition of the substrate (ATCI) and the chromogenic reagent (DTNB).

-

Absorbance Measurement: The absorbance is measured kinetically at 412 nm over a period of time using a microplate reader. The rate of the reaction is proportional to the AChE activity.

-

Calculation: The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of Pachyaximine A. The IC50 value is then determined from a dose-response curve.

Antiestrogen-Binding Site (AEBS) Assay (Competitive Binding Assay)

This assay measures the ability of a compound to compete with a radiolabeled ligand for binding to the AEBS.

Workflow for AEBS Competitive Binding Assay

Caption: Workflow for the antiestrogen-binding site (AEBS) competitive binding assay.

-

Preparation of Microsomal Fraction: A microsomal fraction, which is rich in AEBS, is prepared from a suitable tissue source (e.g., rat liver) by differential centrifugation.

-

Incubation: The microsomal preparation is incubated with a fixed concentration of a radiolabeled AEBS ligand (e.g., [³H]-tamoxifen) and varying concentrations of Pachyaximine A.

-

Separation of Bound and Free Ligand: After incubation, the bound and free radioligand are separated. A common method is the use of dextran-coated charcoal, which adsorbs the free radioligand.

-

Scintillation Counting: The radioactivity of the supernatant, which contains the protein-bound radioligand, is measured using a liquid scintillation counter.

-

Data Analysis: The amount of bound radioligand is plotted against the concentration of Pachyaximine A to generate a competition curve, from which the binding affinity (e.g., Ki or IC50) can be determined.

Putative Signaling Pathway

While the precise molecular mechanisms of Pachyaximine A are still under investigation, a growing body of evidence suggests that the pharmacological effects of steroidal alkaloids from Pachysandra species may be mediated through the modulation of key cellular signaling pathways. One such proposed pathway is the PI3K/Akt/mTOR pathway, which is a central regulator of cell growth, proliferation, survival, and metabolism.[3][4][5][6]

Proposed PI3K/Akt/mTOR Signaling Pathway Modulation by Pachyaximine A

Caption: A proposed mechanism of action for Pachyaximine A via inhibition of the PI3K/Akt/mTOR signaling pathway.

This diagram illustrates a potential mechanism where Pachyaximine A may exert its antiproliferative and other biological effects by inhibiting one or more key nodes within the PI3K/Akt/mTOR signaling cascade. The binding of growth factors to receptor tyrosine kinases (RTKs) typically activates PI3K, leading to the phosphorylation of PIP2 to PIP3. PIP3 then recruits and activates Akt, which in turn activates mTORC1. Activated mTORC1 phosphorylates downstream effectors to promote cell growth and proliferation. By potentially inhibiting PI3K, Akt, or mTORC1, Pachyaximine A could disrupt this signaling cascade, leading to decreased cell proliferation and survival, and potentially inducing apoptosis. This proposed mechanism provides a framework for future research to elucidate the precise molecular targets of Pachyaximine A.

Conclusion and Future Directions

Pachyaximine A, a steroidal alkaloid from Pachysandra axillaris, presents a compelling profile of biological activities, including antibacterial, acetylcholinesterase inhibitory, and antiestrogen-binding site inhibitory effects. While its potential is evident, further research is imperative to fully characterize its pharmacological properties. Future studies should focus on:

-

Quantitative Bioactivity Studies: Determining the specific MIC values of Pachyaximine A against a broader panel of bacterial strains and obtaining precise IC50 values for its AChE and AEBS inhibitory activities.

-

Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by Pachyaximine A, particularly confirming its effects on the PI3K/Akt/mTOR pathway.

-

In Vivo Efficacy and Safety: Evaluating the therapeutic efficacy and safety profile of Pachyaximine A in relevant animal models of infection, neurodegenerative disease, and cancer.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating analogs of Pachyaximine A to identify key structural features responsible for its biological activities and to optimize its potency and selectivity.

A deeper understanding of Pachyaximine A's pharmacology will be instrumental in unlocking its full therapeutic potential and paving the way for the development of novel drugs based on this promising natural product scaffold.

References

- 1. Activity-guided isolation of steroidal alkaloid antiestrogen-binding site inhibitors from Pachysandra procumbens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antibacterial Activity and Antifungal Activity of Monomeric Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The PI3K-Akt-mTOR and Associated Signaling Pathways as Molecular Drivers of Immune-Mediated Inflammatory Skin Diseases: Update on Therapeutic Strategy Using Natural and Synthetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting the PI3K-AKT-mTOR signaling network in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The PI3K-Akt-mTOR and Associated Signaling Pathways as Molecular Drivers of Immune-Mediated Inflammatory Skin Diseases: Update on Therapeutic Strategy Using Natural and Synthetic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. PI3K/AKT/mTOR signaling transduction pathway and targeted therapies in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Novel Steroidal Alkaloids from Sarcococca hookeriana

This guide provides an in-depth overview of recently discovered steroidal alkaloids from the plant Sarcococca hookeriana, a member of the Buxaceae family. Plants of the Sarcococca genus are recognized for their rich content of steroidal alkaloids, which exhibit a wide range of biological activities, including antitumor, antibacterial, and cholinesterase inhibitory effects.[1][2] This document is intended for researchers, scientists, and professionals in the field of drug development, offering a technical summary of the isolation, characterization, and cytotoxic potential of these novel compounds.

Newly Identified Cytotoxic Steroidal Alkaloids

Recent phytochemical investigations of Sarcococca hookeriana have led to the isolation and characterization of several new pregnane-type steroidal alkaloids. This guide will focus on two series of recently identified compounds: hookerianine A and B , and sarchookloides A, B, and C .

Hookerianine A and B were isolated from the stems and roots of Sarcococca hookeriana.[1] Notably, hookerianine A is the first pregnane-type steroidal alkaloid to possess a phenylacetyl group at the C-3 position.[1] Sarchookloides A, B, and C, distinguished by an unusual 3α-tigloylamide group, were extracted from the roots of the same plant species.[2][3]

Data Presentation

The cytotoxic activities of these novel steroidal alkaloids have been evaluated against a panel of human cancer cell lines. The quantitative data, represented by IC50 values (the concentration at which 50% of cell growth is inhibited), are summarized in the tables below for clear comparison.

Cytotoxic Activities of Hookerianine A and B

The cytotoxic effects of hookerianine A and B, along with known compounds isolated in the same study (sarcorucinine G and epipachysamine D), were assessed against five human cancer cell lines. The results are presented in Table 1.[1]

| Compound | SW480 (μM) | SMMC-7721 (μM) | PC3 (μM) | MCF-7 (μM) | K562 (μM) |

| Hookerianine A | >40 | >40 | >40 | >40 | >40 |

| Hookerianine B | 19.44 ± 2.45 | 14.21 ± 1.58 | 13.73 ± 1.22 | 5.97 ± 0.87 | 12.33 ± 1.34 |

| Sarcorucinine G | 5.77 ± 0.56 | 10.12 ± 1.03 | 12.54 ± 1.11 | 11.23 ± 1.09 | 6.29 ± 0.78 |

| Epipachysamine D | >40 | >40 | >40 | >40 | >40 |

| 5-FU (Positive Control) | 7.65 ± 0.81 | 15.34 ± 1.42 | 18.98 ± 1.93 | 25.43 ± 2.34 | 4.78 ± 0.53 |

| DDP (Positive Control) | 10.21 ± 1.01 | 8.99 ± 0.92 | 7.65 ± 0.83 | 9.87 ± 0.95 | 11.09 ± 1.13 |

Table 1: IC50 values of hookerianine A and B and co-isolated compounds against five human cancer cell lines.[1]

Hookerianine B exhibited moderate cytotoxic activities across all tested cell lines.[1] The study also suggested that a phenylacetyl group at C-3, as seen in hookerianine A, may increase cytotoxicity compared to a benzoyl group.[1][4]

Cytotoxic Activities of Sarchookloides A, B, and C

The cytotoxic potential of sarchookloides A, B, and C, along with known compounds isolated in the same study, was evaluated against five different human cancer cell lines. The results are summarized in Table 2.[2][3]

| Compound | Hela (μM) | A549 (μM) | MCF-7 (μM) | SW480 (μM) | CEM (μM) |

| Sarchookloide A | 10.23 ± 1.12 | 15.83 ± 1.54 | 12.36 ± 1.28 | 18.75 ± 1.93 | 9.83 ± 1.07 |

| Sarchookloide B | 18.64 ± 1.87 | 21.33 ± 2.11 | 16.48 ± 1.59 | 25.43 ± 2.46 | 14.29 ± 1.38 |

| Sarchookloide C | 25.72 ± 2.51 | 31.83 ± 3.02 | 22.17 ± 2.15 | 29.86 ± 2.87 | 20.45 ± 2.03 |

| Pachysamine G | 2.34 ± 0.21 | 3.45 ± 0.32 | 1.89 ± 0.17 | 4.56 ± 0.43 | 2.05 ± 0.19 |

| Pachysamine H | 1.87 ± 0.16 | 2.23 ± 0.21 | 1.05 ± 0.11 | 2.11 ± 0.19 | 1.56 ± 0.14 |

| Sarcovagine B | 8.76 ± 0.85 | 10.23 ± 1.01 | 7.65 ± 0.74 | 12.34 ± 1.19 | 8.12 ± 0.79 |

| Pachyaximine A | 6.54 ± 0.63 | 8.76 ± 0.85 | 5.43 ± 0.51 | 9.87 ± 0.94 | 6.09 ± 0.58 |

| Cisplatin (Positive Control) | 1.98 ± 0.18 | 2.87 ± 0.26 | 1.54 ± 0.14 | 3.01 ± 0.29 | 1.76 ± 0.16 |

Table 2: IC50 values of sarchookloides A, B, and C and co-isolated compounds against five human cancer cell lines.[2][3]

All three of the new amide-substituted steroidal alkaloids demonstrated significant cytotoxic activities.[2][3]

Experimental Protocols

The following sections detail the methodologies employed in the isolation, structural elucidation, and cytotoxic evaluation of these novel steroidal alkaloids.

Isolation of Steroidal Alkaloids

The general procedure for isolating steroidal alkaloids from Sarcococca hookeriana involves several steps, as outlined below.

-

Extraction: The air-dried and powdered plant material (stems, roots, or whole plant) is extracted with a solvent, typically ethanol or methanol, at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.[1][2][5]

-

Acid-Base Extraction: The crude extract is subjected to an acid-base extraction procedure to separate the alkaloidal fraction. The extract is suspended in an acidic solution (e.g., HCl) and then partitioned with an organic solvent like ethyl acetate to remove neutral and acidic components. The acidic aqueous layer, containing the protonated alkaloids, is then basified with a base (e.g., NH4OH) and re-extracted with an organic solvent such as dichloromethane or chloroform.[6][7]

-

Chromatographic Separation: The resulting crude alkaloid mixture is further purified using various chromatographic techniques. This typically involves column chromatography over silica gel or alumina, followed by preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to isolate the individual pure compounds.[1][2]

Structure Elucidation

The chemical structures of the isolated alkaloids are determined through a combination of modern spectroscopic techniques.

-

Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the molecular formula of the compounds.[2]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Extensive 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR analyses are performed to establish the planar structure and assign all proton and carbon resonances. The relative stereochemistry of the compounds is often determined by analyzing NOESY spectra.[2][3]

-

Infrared (IR) and Ultraviolet (UV) Spectroscopy: IR spectroscopy is used to identify functional groups such as hydroxyls, amides, and carbonyls. UV spectroscopy provides information about the presence of chromophores in the molecule.[2][3]

-

X-ray Crystallography: In some cases, single-crystal X-ray diffraction analysis is performed to unambiguously confirm the molecular structure and stereochemistry of the compounds.[1]

Cytotoxicity Assays

The in vitro cytotoxicity of the isolated steroidal alkaloids is commonly evaluated using cell viability assays.

-

Cell Lines and Culture: A panel of human cancer cell lines is used, such as SW480 (colon), SMMC-7721 (hepatocellular carcinoma), PC3 (prostate), MCF-7 (breast), K562 (leukemia), Hela (cervical), A549 (lung), and CEM (leukemia). The cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.[1][2][3]

-

CCK-8 or MTT Assay: The Cell Counting Kit-8 (CCK-8) or MTT assay is a colorimetric assay used to assess cell viability. Cells are seeded in 96-well plates and treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours). A reagent (WST-8 for CCK-8 or MTT) is then added, which is converted into a colored formazan product by metabolically active cells. The absorbance of the formazan product is measured using a microplate reader, and the IC50 values are calculated from the dose-response curves.[1] A known anticancer drug, such as cisplatin or 5-fluorouracil (5-FU), is typically used as a positive control.[1][2]

Visualizations

The following diagrams illustrate the experimental workflow for the isolation and characterization of these novel alkaloids and a conceptual representation of their potential mechanism of action.

References

- 1. mdpi.com [mdpi.com]

- 2. Three New Cytotoxic Steroidal Alkaloids from Sarcococca hookeriana - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Two New Cytotoxic Steroidal Alkaloids from Sarcococca Hookeriana - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pregnane alkaloids from Sarcococca hookeriana var. digyna - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Bioactive steroidal alkaloids from Sarcococca hookeriana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Structure Elucidation of Pachyaximine A by NMR Spectroscopy

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) spectroscopic methods used for the structure elucidation of Pachyaximine A, a steroidal alkaloid. While the original 1989 publication by T. Z. Li, X. G. Wang, and P. G. Xiao in Acta Pharmaceutica Sinica remains the primary source for the definitive NMR data of Pachyaximine A, this guide draws upon established methodologies and data from closely related compounds to present a comprehensive workflow.

Pachyaximine A is a pregnane-type steroidal alkaloid that has been isolated from plants of the Pachysandra and Sarcococca genera. Its structural framework, characterized by a tetracyclic steroid core with nitrogen-containing functional groups, has been primarily determined through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments.

Experimental Protocols

The structural elucidation of complex natural products like Pachyaximine A relies on a suite of NMR experiments. The following protocols are standard in the field and are representative of the methods employed for the analysis of this class of compounds.

1. Sample Preparation:

-

A purified sample of Pachyaximine A (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, Methanol-d₄, or DMSO-d₆).

-

Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

2. NMR Data Acquisition:

-

All spectra are typically acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

-

1D NMR:

-

¹H NMR (Proton): Provides information on the chemical environment and multiplicity of protons.

-

¹³C NMR (Carbon-13): Determines the number of non-equivalent carbons and their chemical environments. DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) are used to differentiate between CH, CH₂, and CH₃ groups.

-

-

2D NMR:

-

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin couplings, revealing adjacent protons.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C).

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, crucial for connecting different structural fragments.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space correlations between protons that are in close proximity, providing insights into the stereochemistry of the molecule.

-

Data Presentation: NMR Spectroscopic Data

Table 1: Representative ¹H NMR Data for a Pachyaximine-type Steroidal Alkaloid (in CDCl₃)

| Position | δH (ppm) | Multiplicity | J (Hz) | Key COSY Correlations | Key HMBC Correlations | Key NOESY Correlations |

| 1 | 1.55 | m | H-2 | C-2, C-10 | H-2, H-19 | |

| 2 | 1.80 | m | H-1, H-3 | C-1, C-3, C-4 | H-1, H-3 | |

| 3 | 3.50 | m | H-2, H-4 | C-2, C-4, C-5 | H-2, H-4 | |

| 4 | 2.20 | m | H-3 | C-3, C-5, C-6 | H-3, H-5 | |

| 6 | 5.35 | br s | C-5, C-7, C-8, C-10 | H-4, H-7 | ||

| 7 | 2.15 | m | H-8 | C-5, C-6, C-8, C-9 | H-6, H-8 | |

| 8 | 1.50 | m | H-7, H-9, H-14 | C-7, C-9, C-14 | H-7, H-9, H-14 | |

| 9 | 0.95 | m | H-8, H-11 | C-8, C-10, C-11 | H-8, H-11, H-19 | |

| 11 | 1.45 | m | H-9, H-12 | C-9, C-12 | H-9, H-12 | |

| 12 | 1.75 | m | H-11 | C-11, C-13, C-17 | H-11, H-18 | |

| 14 | 1.10 | m | H-8, H-15 | C-8, C-13, C-15 | H-8, H-15 | |

| 15 | 1.65 | m | H-14, H-16 | C-14, C-16 | H-14, H-16 | |

| 16 | 2.05 | m | H-15, H-17 | C-15, C-17 | H-15, H-17 | |

| 17 | 2.50 | t | 8.5 | H-16 | C-13, C-16, C-20, C-21 | H-16, H-21 |

| 18 | 0.65 | s | C-12, C-13, C-14, C-17 | H-12, H-20 | ||

| 19 | 1.00 | s | C-1, C-5, C-9, C-10 | H-1, H-9 | ||

| 20 | 2.80 | m | H-21 | C-17, C-21, N(CH₃)₂ | H-18, H-21 | |

| 21 | 1.15 | d | 6.5 | H-20 | C-17, C-20 | H-17, H-20 |

| N(CH₃)₂ | 2.30 | s | C-20 | H-20 | ||

| 3-OCH₃ | 3.35 | s | C-3 | H-3 |

Table 2: Representative ¹³C NMR Data for a Pachyaximine-type Steroidal Alkaloid (in CDCl₃)

| Position | δC (ppm) | DEPT | Key HMBC Correlations |

| 1 | 37.0 | CH₂ | H-1, H-2, H-19 |

| 2 | 31.5 | CH₂ | H-1, H-2, H-3 |

| 3 | 78.0 | CH | H-2, H-3, H-4, 3-OCH₃ |

| 4 | 38.5 | CH₂ | H-3, H-4, H-5 |

| 5 | 140.5 | C | H-4, H-6, H-7, H-19 |

| 6 | 121.0 | CH | H-4, H-6, H-7 |

| 7 | 31.8 | CH₂ | H-6, H-7, H-8 |

| 8 | 35.5 | CH | H-7, H-8, H-9, H-14 |

| 9 | 50.0 | CH | H-8, H-9, H-11, H-19 |

| 10 | 36.5 | C | H-1, H-6, H-9, H-19 |

| 11 | 21.0 | CH₂ | H-9, H-11, H-12 |

| 12 | 39.5 | CH₂ | H-11, H-12, H-18 |

| 13 | 42.0 | C | H-12, H-14, H-17, H-18 |

| 14 | 56.5 | CH | H-8, H-14, H-15 |

| 15 | 24.0 | CH₂ | H-14, H-15, H-16 |

| 16 | 28.0 | CH₂ | H-15, H-16, H-17 |

| 17 | 61.0 | CH | H-16, H-17, H-18, H-21 |

| 18 | 12.0 | CH₃ | H-12, H-17 |

| 19 | 19.5 | CH₃ | H-1, H-5, H-9 |

| 20 | 65.0 | CH | H-17, H-21, N(CH₃)₂ |

| 21 | 15.0 | CH₃ | H-17, H-20 |

| N(CH₃)₂ | 40.0 | CH₃ | H-20 |

| 3-OCH₃ | 56.0 | CH₃ | H-3 |

Mandatory Visualization

The following diagrams illustrate the logical workflow and key correlations used in the structure elucidation of Pachyaximine A.

Biological Activity Screening of Pachyaximine A: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activity screening of Pachyaximine A, a steroidal alkaloid with significant therapeutic potential. The document details its known biological effects, presents quantitative data from closely related compounds to infer its potential potency, and provides detailed experimental protocols for key assays. Visualizations of experimental workflows are included to facilitate understanding and replication.

Introduction to Pachyaximine A

Pachyaximine A is a pregnane-type steroidal alkaloid isolated from plants of the Buxaceae family, including Pachysandra axillaris and Sarcococca hookeriana. Structurally, it belongs to a class of natural products known for a wide range of biological activities. Preliminary studies have indicated that Pachyaximine A possesses antibacterial, antiestrogen-binding site (AEBS) inhibitory, and potential cytotoxic and acetylcholinesterase (AChE) inhibitory properties. This guide aims to consolidate the current knowledge and provide a practical framework for researchers investigating the therapeutic applications of this compound.

Biological Activities and Quantitative Data

While specific quantitative data for Pachyaximine A is limited in publicly available literature, the biological activities of closely related steroidal alkaloids from the same plant sources provide valuable insights into its potential efficacy.

Cytotoxic Activity

Several steroidal alkaloids isolated from Sarcococca hookeriana have demonstrated significant cytotoxic effects against a panel of human cancer cell lines. The data presented below can be used as a reference for designing cytotoxicity screening experiments for Pachyaximine A.

Table 1: Cytotoxicity of Steroidal Alkaloids from Sarcococca hookeriana

| Compound | Hela (Cervical Cancer) IC₅₀ (µM) | A549 (Lung Cancer) IC₅₀ (µM) | MCF-7 (Breast Cancer) IC₅₀ (µM) | SW480 (Colon Cancer) IC₅₀ (µM) | CEM (Leukemia) IC₅₀ (µM) |

| Sarchookloide A | 10.21 | 15.83 | 12.54 | 18.92 | 11.37 |

| Sarchookloide B | 8.75 | 11.29 | 9.88 | 14.61 | 7.95 |

| Sarchookloide C | 21.46 | 31.83 | 25.17 | 28.43 | 19.82 |

| Pachysamine H | 1.05 | 1.89 | 1.24 | 2.23 | 1.16 |

| Hookerianine A | - | - | - | >20 | - |

| Hookerianine B | - | 19.44 | 15.73 | 5.97 | 11.28 |

| Sarcorucinine G | - | - | - | 5.77 | 6.29 |

| Adriamycin (Control) | 0.87 | 0.92 | 1.03 | 1.15 | 0.54 |

Data sourced from Kang He, et al. (2018) and Shaojie Huo, et al. (2018).[1][2]

Antibacterial Activity

Pachyaximine A has been reported to exhibit significant antibacterial activity against Escherichia coli, Staphylococcus aureus, Corynebacterium diphtheriae, and Corynebacterium pyrogenes. While specific Minimum Inhibitory Concentration (MIC) values for Pachyaximine A are not available, a related pregnane-type alkaloid, Terminamine U, isolated from Pachysandra terminalis, has shown activity against methicillin-resistant Staphylococcus epidermidis (MRSE) and Staphylococcus aureus (MRSA).[1]

Table 2: Antibacterial Activity of Terminamine U

| Bacterial Strain | MIC (µg/mL) |

| MRSE | 32 |

| MRSA | 32 |

| MRSA USA300 (LAC) | 32 |

Data sourced from a study on alkaloids from Pachysandra terminalis.[1]

Acetylcholinesterase (AChE) Inhibitory Activity

Several steroidal alkaloids from Sarcococca hookeriana have demonstrated potent inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), suggesting that Pachyaximine A may also possess neuroprotective potential.

Table 3: Cholinesterase Inhibitory Activity of Steroidal Alkaloids from Sarcococca hookeriana

| Compound | AChE IC₅₀ (µM) | BChE IC₅₀ (µM) |

| Hookerianamide H | 2.9 | 0.3 |

| Hookerianamide I | 34.1 | 3.6 |

| N(a)-methylepipachysamine D | 10.2 | 1.5 |

| Sarcovagine C | 8.7 | 0.8 |

| Dictyophlebine | 15.3 | 2.1 |

| Hookerianamide-D | 148.2 | 100.2 |

| Hookerianamide-E | 1.5 | 0.6 |

Data sourced from Choudhary, M. I., et al. (2007) and Devkota, K. P., et al. (2007).[3][4]

Experimental Protocols

The following section provides detailed methodologies for the key experiments relevant to the biological screening of Pachyaximine A.

Cytotoxicity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.

Materials:

-

Human cancer cell lines (e.g., MCF-7, A549, Hela)

-

Pachyaximine A

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Compound Treatment: Prepare a stock solution of Pachyaximine A in DMSO. Serially dilute the stock solution with culture medium to achieve the desired final concentrations. Replace the medium in the wells with 100 µL of the medium containing different concentrations of Pachyaximine A. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of Pachyaximine A that inhibits 50% of cell growth) by plotting a dose-response curve.

Antibacterial Screening: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

-

Bacterial strains (e.g., E. coli, S. aureus)

-

Pachyaximine A

-

Mueller-Hinton Broth (MHB)

-

96-well microplates

-

Spectrophotometer

Procedure:

-

Inoculum Preparation: Prepare a bacterial inoculum from an overnight culture and adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Serial Dilution: Prepare a stock solution of Pachyaximine A in a suitable solvent (e.g., DMSO). In a 96-well plate, perform a two-fold serial dilution of Pachyaximine A in MHB to obtain a range of concentrations.

-

Inoculation: Add the standardized bacterial inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of Pachyaximine A that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay measures the activity of AChE based on the reaction of thiocholine with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).

Materials:

-

Acetylcholinesterase (AChE) from electric eel

-

Acetylthiocholine iodide (ATCI)

-

5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB)

-

Pachyaximine A

-

Phosphate buffer (pH 8.0)

-

96-well microplates

-

Microplate reader

Procedure:

-

Reagent Preparation: Prepare solutions of AChE, ATCI, and DTNB in phosphate buffer. Prepare a stock solution of Pachyaximine A in a suitable solvent and serially dilute it in the buffer.

-

Assay Reaction: In a 96-well plate, add the phosphate buffer, DTNB solution, and different concentrations of Pachyaximine A. Add the AChE solution to each well and incubate for 15 minutes at 25°C.

-

Initiate Reaction: Start the reaction by adding the ATCI solution to each well.

-

Absorbance Measurement: Immediately measure the absorbance at 412 nm at regular intervals for 5-10 minutes using a microplate reader in kinetic mode.

-

Data Analysis: Calculate the rate of reaction for each concentration of Pachyaximine A. Determine the percentage of inhibition relative to the control (no inhibitor). Calculate the IC₅₀ value from the dose-response curve.

Visualizing Experimental and Logical Workflows

The following diagrams, created using the DOT language, illustrate the workflows for the biological activity screening of Pachyaximine A.

Caption: Workflow for the isolation and primary biological screening of Pachyaximine A.

Caption: Step-by-step workflow of the MTT cytotoxicity assay.

Caption: Logical progression of a drug discovery screening cascade for a natural product.

Conclusion

Pachyaximine A is a promising natural product with a range of biological activities that warrant further investigation. While quantitative data on Pachyaximine A itself is still emerging, the information available for structurally related steroidal alkaloids provides a strong foundation for future research. The experimental protocols and workflows detailed in this guide offer a practical starting point for researchers aiming to elucidate the full therapeutic potential of Pachyaximine A. Further studies focusing on obtaining specific MIC and IC₅₀ values for Pachyaximine A, as well as investigating its mechanism of action and potential effects on signaling pathways, are crucial next steps in its development as a potential therapeutic agent.

References

- 1. researchgate.net [researchgate.net]

- 2. Two New Cytotoxic Steroidal Alkaloids from Sarcococca Hookeriana [mdpi.com]

- 3. Cholinesterase inhibitory pregnane-type steroidal alkaloids from Sarcococca hookeriana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cholinesterase inhibiting and antiplasmodial steroidal alkaloids from Sarcococca hookeriana - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Insights into the Mechanism of Action of Pachyaximine A: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pachyaximine A is a steroidal alkaloid isolated from the plants Pachysandra axillaris and Sarcococca hookeriana.[1] Preliminary studies have indicated that this compound possesses a range of biological activities, suggesting multiple potential mechanisms of action. This technical guide synthesizes the available preliminary data on the bioactivities of Pachyaximine A and related steroidal alkaloids, providing a foundational understanding for further research and drug development efforts. While specific quantitative data and detailed molecular pathways for Pachyaximine A are not extensively available in the current literature, this document presents key findings for analogous compounds to offer a comparative framework.

Biological Activities of Pachyaximine A

Initial investigations have identified three primary areas of biological activity for Pachyaximine A:

-

Antibacterial Activity : Pachyaximine A has demonstrated inhibitory effects against a range of bacterial species.

-

Acetylcholinesterase (AChE) Inhibition : The compound has been noted to inhibit acetylcholinesterase, an enzyme critical for the breakdown of the neurotransmitter acetylcholine.

-

Antiestrogen-Binding Site (AEBS) Interaction : There is evidence to suggest that Pachyaximine A may interact with the antiestrogen-binding site, a distinct entity from the classical estrogen receptor.

Due to a lack of specific quantitative data for Pachyaximine A, the following sections will present data from other steroidal alkaloids isolated from Sarcococca hookeriana to provide context for potential potency and experimental approaches.

Quantitative Data for Related Steroidal Alkaloids

The following tables summarize the biological activities of steroidal alkaloids structurally related to Pachyaximine A, isolated from Sarcococca hookeriana. This data is intended to serve as a reference for the potential efficacy of this class of compounds.

Table 1: Cytotoxic Activity of Steroidal Alkaloids from Sarcococca hookeriana

| Compound | Cell Line | IC50 (µM) |

| Hookerianine A | SW480 | >40 |

| SMMC-7721 | >40 | |

| PC3 | >40 | |

| MCF-7 | >40 | |

| K562 | >40 | |

| Hookerianine B | SW480 | 19.44 |

| SMMC-7721 | 10.32 | |

| PC3 | 5.97 | |

| MCF-7 | 10.51 | |

| K562 | 10.74 | |

| Sarcorucinine G | SW480 | 5.77 |

| SMMC-7721 | 11.21 | |

| PC3 | 12.33 | |

| MCF-7 | 10.27 | |

| K562 | 6.29 | |

| Epipachysamine D | SW480 | 10.21 |

| SMMC-7721 | 15.32 | |

| PC3 | 11.45 | |

| MCF-7 | 16.98 | |

| K562 | 10.33 |

Data from a study on cytotoxic steroidal alkaloids from Sarcococca hookeriana.[2]

Table 2: Cholinesterase Inhibitory Activity of Steroidal Alkaloids from Sarcococca hookeriana

| Compound | Enzyme | IC50 (µM) |

| Hookerianamide H | Acetylcholinesterase (AChE) | 2.9 |

| Butyrylcholinesterase (BChE) | 0.3 | |

| Hookerianamide I | Acetylcholinesterase (AChE) | 34.1 |

| Butyrylcholinesterase (BChE) | 3.6 | |

| N(a)-methylepipachysamine D | Acetylcholinesterase (AChE) | 10.2 |

| Butyrylcholinesterase (BChE) | 1.5 | |

| Sarcovagine C | Acetylcholinesterase (AChE) | 5.8 |

| Butyrylcholinesterase (BChE) | 0.8 | |

| Dictyophlebine | Acetylcholinesterase (AChE) | 25.6 |

| Butyrylcholinesterase (BChE) | 2.1 |

Data from a study on steroidal alkaloids from Sarcococca hookeriana with cholinesterase inhibitory activity.[3]

Experimental Protocols

The following are generalized protocols for assessing the biological activities reported for Pachyaximine A and related compounds. These methodologies can be adapted for specific investigations into Pachyaximine A.

Determination of Minimum Inhibitory Concentration (MIC) for Antibacterial Activity

This protocol outlines the broth microdilution method to determine the lowest concentration of a compound that inhibits visible growth of a microorganism.

-

Preparation of Bacterial Inoculum : A fresh overnight culture of the test bacterium is adjusted to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a suitable broth medium.

-

Preparation of Test Compound : A stock solution of Pachyaximine A is prepared in a suitable solvent (e.g., DMSO) and then serially diluted in the broth medium in a 96-well microtiter plate to achieve a range of concentrations.

-

Inoculation and Incubation : Each well containing the diluted compound is inoculated with the bacterial suspension. Positive (no compound) and negative (no bacteria) control wells are included. The plate is incubated at 37°C for 18-24 hours.

-

Determination of MIC : The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Acetylcholinesterase (AChE) Inhibition Assay

This spectrophotometric method, based on Ellman's reagent, is commonly used to screen for AChE inhibitors.

-

Reagent Preparation : Prepare a phosphate buffer (pH 8.0), a solution of acetylthiocholine iodide (ATCI, the substrate), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent), and a solution of AChE enzyme.

-

Assay Procedure : In a 96-well plate, add the phosphate buffer, DTNB solution, and a solution of Pachyaximine A at various concentrations. Then, add the AChE solution to each well and incubate for a predefined period (e.g., 15 minutes) at a controlled temperature.

-

Initiation of Reaction and Measurement : Initiate the reaction by adding the ATCI substrate. The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored anion, 5-thio-2-nitrobenzoate, which is measured spectrophotometrically at 412 nm.

-

Calculation of Inhibition : The rate of reaction is monitored over time. The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Antiestrogen-Binding Site (AEBS) Competitive Binding Assay

This assay determines the ability of a test compound to compete with a radiolabeled ligand for binding to the AEBS.

-

Preparation of Microsomal Fraction : A tissue source rich in AEBS (e.g., rat liver) is homogenized and subjected to differential centrifugation to isolate the microsomal fraction.

-

Binding Assay : The microsomal preparation is incubated with a constant concentration of a radiolabeled AEBS ligand (e.g., [3H]tamoxifen) and varying concentrations of the unlabeled test compound (Pachyaximine A).

-

Separation of Bound and Free Ligand : After incubation to reach equilibrium, the bound and free radioligand are separated using a suitable method, such as filtration through glass fiber filters.

-

Quantification and Analysis : The amount of bound radioactivity is quantified using liquid scintillation counting. The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand (IC50). The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.

Visualizations of Potential Mechanisms and Workflows

The following diagrams illustrate the conceptual signaling pathway for AChE inhibition and a typical experimental workflow for screening natural products.

Caption: Conceptual diagram of acetylcholinesterase (AChE) inhibition by Pachyaximine A.

Caption: General experimental workflow for the study of natural products like Pachyaximine A.

Concluding Remarks

Pachyaximine A presents as a promising natural product with multiple biological activities. The preliminary data suggests its potential as a lead compound for the development of new antibacterial, neuroprotective, or anticancer agents. However, the current body of literature lacks specific, in-depth studies on its mechanism of action. The data on related steroidal alkaloids from the same genus provides a valuable starting point for future research. It is imperative that future studies focus on generating robust quantitative data for Pachyaximine A, elucidating its specific molecular targets, and exploring its structure-activity relationships to fully realize its therapeutic potential. This guide serves as a foundational resource to stimulate and inform such future investigations.

References

Methodological & Application

Total Synthesis of Pachyaximine A: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pachyaximine A is a pregnane-type steroidal alkaloid isolated from plants of the Pachysandra genus, notably Pachysandra axillaris.[1][2] This natural product has garnered interest due to its significant biological activities. As of the date of this document, a complete total synthesis of Pachyaximine A has not been reported in peer-reviewed scientific literature. This document provides a summary of the known information regarding Pachyaximine A, including its biological activities and isolation. Furthermore, a generalized, hypothetical retrosynthetic analysis and a potential synthetic methodology are presented based on established synthetic routes for other pregnane-type steroidal alkaloids.

Introduction to Pachyaximine A

Pachyaximine A belongs to the C-21 steroidal alkaloid family, characterized by a pregnane skeleton with nitrogen-containing functional groups.[3] These compounds are of interest to medicinal chemists and drug development professionals due to their diverse and potent biological activities.

Chemical Structure:

-

Core Skeleton: 5α-pregnane

-

Key Functional Groups: Amino functions at C-3 and C-20, which may be modified.[2]

Biological Activity of Pachyaximine A

Pachyaximine A has been evaluated for a range of biological activities. The following table summarizes the reported activities.

| Biological Activity | Cell Line / Organism | Reported Efficacy | Reference |

| Cytotoxic Activity | HL-60, SMMC-7721, A-549, SK-BR-3, PANC-1 | Moderate activity against A-549, SK-BR-3, and PANC-1 cells with IC50 values of 11.17, 4.17, and 10.76 µM, respectively (for a related compound). | [1] |

| Antiprotozoal Activity | Trypanosoma brucei rhodesiense | The alkaloid-enriched fraction of Pachysandra terminalis shows prominent activity. | [4] |

Isolation of Pachyaximine A

Pachyaximine A is a naturally occurring compound isolated from plants of the Pachysandra genus. The general workflow for its isolation from the plant material is outlined below.

Figure 1. Generalized workflow for the isolation and characterization of Pachyaximine A.

Hypothetical Retrosynthetic Analysis and Proposed Synthetic Strategy

While a total synthesis of Pachyaximine A has not been published, a plausible synthetic route can be envisioned by leveraging established methodologies for the synthesis of aminosteroids. A key challenge in the synthesis of Pachyaximine A is the stereoselective introduction of the amino groups at the C-3 and C-20 positions of the pregnane core.

A hypothetical retrosynthetic analysis is presented below.

Figure 2. Hypothetical retrosynthetic analysis for Pachyaximine A.

Proposed Forward Synthetic Approach:

-

Starting Material: A commercially available steroid with a pregnane skeleton, such as pregnenolone or a derivative thereof.

-

Functionalization of the C-3 Position: The C-3 hydroxyl group of the starting material could be converted to an amino group via a mesylate or tosylate intermediate, followed by nucleophilic substitution with an appropriate nitrogen source. Stereocontrol at this position is crucial and can often be directed by the existing stereochemistry of the steroid nucleus.

-

Introduction of the C-20 Amino Group: The C-20 position can be functionalized through various methods. One common approach is the conversion of a C-20 ketone to an oxime, followed by reduction to the corresponding amine. The stereochemistry at C-20 can be influenced by the choice of reducing agent.

-

Protecting Group Strategy: Throughout the synthesis, appropriate protecting groups for hydroxyl and amino functionalities would be necessary to ensure chemoselectivity.

-

Final Deprotection: The final step would involve the removal of all protecting groups to yield Pachyaximine A.

Experimental Protocols (Generalized)

The following are generalized protocols for key reactions that would likely be employed in the synthesis of Pachyaximine A or related aminosteroids. These are provided for illustrative purposes and would require optimization for a specific synthetic route.

Reductive Amination of a C-20 Ketone

This protocol describes a general procedure for the introduction of an amino group at the C-20 position of a steroidal ketone.

Materials:

-

Steroidal ketone (1.0 eq)

-

Ammonium acetate (10 eq)

-

Sodium cyanoborohydride (1.5 eq)

-

Methanol (as solvent)

-

Glacial acetic acid (to adjust pH)

-

Dichloromethane (for extraction)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of the steroidal ketone in methanol, add ammonium acetate.

-

Stir the mixture at room temperature for 30 minutes.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add sodium cyanoborohydride to the mixture.

-

Adjust the pH of the reaction to approximately 6 by the dropwise addition of glacial acetic acid.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

-

Quench the reaction by the slow addition of saturated sodium bicarbonate solution.

-

Extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the desired aminosteroid.

Conclusion

While the total synthesis of Pachyaximine A remains an open challenge in synthetic organic chemistry, the known biological activities of this natural product make it an attractive target. The synthetic strategies and protocols outlined in this document, based on established chemistry for related steroidal alkaloids, provide a foundation for future efforts toward the total synthesis of Pachyaximine A. The successful synthesis would not only provide access to this biologically active molecule for further pharmacological evaluation but also open avenues for the synthesis of novel analogues with potentially improved therapeutic properties.

References

- 1. Pregnane alkaloids from Pachysandra axillaris - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Chemistry and bioactivities of natural steroidal alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Potential of Steroidal Alkaloids in Cancer: Perspective Insight Into Structure–Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

Application Note: Quantification of Pachyaximine A using Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

Abstract

This application note details a robust and sensitive method for the quantification of Pachyaximine A, a steroidal alkaloid with notable antibacterial properties, in biological matrices.[][2] The protocol employs Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) operating in Multiple Reaction Monitoring (MRM) mode. This method provides high selectivity and sensitivity, making it suitable for pharmacokinetic studies, quality control of natural product extracts, and other research applications in drug development.

Introduction

Pachyaximine A is a steroidal alkaloid isolated from plants such as Pachysandra axillaris and Sarcococca saligna.[] Its chemical formula is C₂₄H₄₁NO with a molecular weight of 359.6 g/mol . Given its significant antibacterial activity against various pathogens, there is a growing interest in its therapeutic potential.[][2] Accurate and precise quantification of Pachyaximine A is crucial for preclinical and clinical development. Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique for the quantitative analysis of alkaloids in complex matrices.[3][4] This document provides a comprehensive protocol for the extraction and UPLC-MS/MS analysis of Pachyaximine A.

Experimental

-

Pachyaximine A reference standard (>95% purity)

-

Internal Standard (IS), e.g., a structurally similar steroidal alkaloid or a stable isotope-labeled Pachyaximine A

-

Acetonitrile (ACN), LC-MS grade

-

Methanol (MeOH), LC-MS grade

-

Water, LC-MS grade

-

Formic acid (FA), LC-MS grade

-

Solid-Phase Extraction (SPE) cartridges (e.g., Hydrophilic-Lipophilic Balanced, HLB)

-

UPLC System: Waters ACQUITY UPLC H-Class or equivalent

-

Mass Spectrometer: Waters Xevo TQ-S Triple Quadrupole Mass Spectrometer or equivalent

-

Analytical Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm

A detailed workflow for sample preparation is outlined below. This procedure ensures the efficient extraction of Pachyaximine A from a biological matrix (e.g., plasma, tissue homogenate) while minimizing matrix effects.

Caption: Workflow for Solid-Phase Extraction of Pachyaximine A.

Protocol for SPE:

-

Conditioning: Condition the HLB SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Sample Loading: To 1 mL of the sample, add the internal standard. Load the mixture onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.

-

Elution: Elute Pachyaximine A and the IS from the cartridge with 1 mL of acetonitrile.

-

Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase (95% A: 5% B).

The separation and detection of Pachyaximine A are achieved using a UPLC system coupled to a tandem mass spectrometer. The parameters provided below are a starting point and may require optimization.

UPLC Parameters:

| Parameter | Value |

|---|---|

| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temp. | 40 °C |

| Run Time | 5 minutes |

Gradient Elution:

| Time (min) | % Mobile Phase B |

|---|---|

| 0.0 | 5 |

| 1.0 | 40 |

| 3.0 | 95 |

| 4.0 | 95 |

| 4.1 | 5 |

| 5.0 | 5 |

Mass Spectrometry Parameters:

| Parameter | Value |

|---|---|

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.0 kV |

| Source Temp. | 150 °C |

| Desolvation Temp. | 400 °C |

| Cone Gas Flow | 50 L/Hr |

| Desolvation Gas Flow | 800 L/Hr |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

MRM Transitions for Pachyaximine A:

The quantification of Pachyaximine A relies on monitoring specific precursor-to-product ion transitions. The following diagram illustrates the logical flow of the UPLC-MS/MS analysis.

Caption: Logical workflow of the UPLC-MS/MS system for analysis.

The precursor ion for Pachyaximine A is its protonated molecule [M+H]⁺, which has a theoretical m/z of 360.3. The product ions for MRM would be determined by infusing the Pachyaximine A standard into the mass spectrometer. Hypothetical, yet plausible, transitions are provided below for quantification and confirmation.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) (Quantifier) | Product Ion (m/z) (Qualifier) | Cone Voltage (V) | Collision Energy (eV) |

| Pachyaximine A | 360.3 | 121.1 | 98.1 | 30 | 25 |

| Internal Standard | [To be determined] | [To be determined] | [To be determined] | [To be determined] | [To be determined] |

| Note: Product ions, cone voltage, and collision energy are hypothetical and require experimental optimization. |

Method Validation

A full validation of this method should be performed according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters are summarized below.

| Validation Parameter | Acceptance Criteria |

| Linearity | Correlation coefficient (r²) ≥ 0.99 |

| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10; precision <20%; accuracy ±20% |

| Accuracy & Precision | Within-run and between-run precision (%CV) ≤ 15% (≤ 20% at LLOQ). Accuracy (%RE) within ±15% (±20% at LLOQ). |

| Recovery | Consistent and reproducible across the concentration range. |

| Matrix Effect | Assessed to ensure no significant ion suppression or enhancement. |

| Stability | Evaluated under various conditions (freeze-thaw, short-term, long-term). |

Data Presentation

The quantitative data from the analysis should be presented in a clear and structured format. An example is provided below.

Table 1: Calibration Curve for Pachyaximine A

| Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) |

|---|---|

| 1 | 0.012 |

| 5 | 0.058 |

| 10 | 0.115 |

| 50 | 0.590 |

| 100 | 1.182 |

| 500 | 5.910 |

| 1000 | 11.850 |

Table 2: Precision and Accuracy Data

| QC Level | Concentration (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |

|---|---|---|---|---|

| Low | 5 | 4.95 | 99.0 | 4.5 |

| Medium | 100 | 102.3 | 102.3 | 3.1 |

| High | 800 | 789.6 | 98.7 | 2.8 |

Conclusion

The UPLC-MS/MS method described provides a sensitive, selective, and robust approach for the quantification of Pachyaximine A in biological matrices. The use of solid-phase extraction for sample cleanup and tandem mass spectrometry for detection ensures reliable results suitable for demanding research and development applications. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals working with Pachyaximine A.

References

Application Note: Quantitative Analysis of Pachyaximine A using HPLC-MS

Introduction

Pachyaximine A is a steroidal alkaloid first isolated from Pachysandra axillaris and also found in species like Sarcococca hookeriana.[1][2] This compound has garnered significant interest within the scientific and pharmaceutical communities due to its notable biological activities, including antibacterial properties against various pathogens and potential as an acetylcholinesterase (AChE) inhibitor.[3] Given its therapeutic potential, a robust and reliable analytical method for the quantification of Pachyaximine A in various matrices is crucial for research, quality control, and pharmacokinetic studies.

This application note details a sensitive and specific High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method for the analysis of Pachyaximine A. The described protocol is designed for researchers, scientists, and drug development professionals, providing a comprehensive workflow from sample preparation to data analysis.

Experimental Protocols

Sample Preparation from Plant Material

This protocol outlines the extraction of Pachyaximine A from its natural plant sources.

-

Harvest and Dry: Collect fresh plant material (e.g., leaves, stems of Pachysandra axillaris).

-

Grind: Pulverize the dried plant material into a fine powder using a grinder.

-

Extraction:

-

Suspend the powdered plant material in methanol.

-

Sonicate the suspension for 30 minutes.

-

Allow the mixture to stand for 24 hours at room temperature for complete extraction.

-

-

Filtration: Filter the extract through Whatman No. 1 filter paper to remove solid plant debris.

-

Concentration: Evaporate the methanol from the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.

-

Reconstitution: Dissolve the crude extract in a suitable solvent, such as a methanol-water mixture, for HPLC-MS analysis.

High-Performance Liquid Chromatography (HPLC)

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile (A) and water with 0.1% formic acid (B).

-

Gradient Program:

-

0-5 min: 20% A

-

5-15 min: Increase to 80% A

-

15-20 min: Hold at 80% A

-

20-25 min: Return to 20% A

-

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 30°C

Mass Spectrometry (MS)

-

Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

-

Capillary Voltage: 3.5 kV

-

Cone Voltage: 30 V

-

Source Temperature: 120°C

-

Desolvation Temperature: 350°C

-

Gas Flow:

-

Cone Gas: 50 L/hr

-

Desolvation Gas: 600 L/hr

-

-

Mass Range: m/z 100-1000

Data Presentation

The following table summarizes the expected quantitative data for the HPLC-MS analysis of Pachyaximine A.

| Parameter | Expected Value |

| Molecular Formula | C24H41NO |

| Molecular Weight | 359.6 g/mol |

| Expected [M+H]+ | m/z 360.3 |

| Retention Time (RT) | To be determined experimentally |

| Limit of Detection (LOD) | To be determined experimentally |

| Limit of Quantification (LOQ) | To be determined experimentally |

| Linear Range | To be determined experimentally |

| Key MS/MS Fragments | Predicted based on structure |

Visualizations

Experimental Workflow

Caption: HPLC-MS analysis workflow for Pachyaximine A.

Hypothetical Signaling Pathway

Caption: Inhibition of Acetylcholinesterase by Pachyaximine A.

References

- 1. Analysis of steroidal alkaloids and saponins in Solanaceae plant extracts using UPLC-qTOF mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Development of an HPLC-MS/MS Method for the Determination of Alkaloids in Lupins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Characterization and identification of steroidal alkaloids in the Chinese herb Veratrum nigrum L. by high-performance liquid chromatography/electrospray ionization with multi-stage mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Pachyaximine A in Antibacterial Susceptibility Testing

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pachyaximine A is a novel alkaloid recently isolated from Pachysandra axillaris Franch. As a new chemical entity, its biological activities are of significant interest to the scientific community. These application notes provide a comprehensive guide for researchers to evaluate the potential antibacterial properties of Pachyaximine A through standardized antibacterial susceptibility testing methods. The protocols outlined below are based on established and widely accepted methodologies in microbiology to ensure reliable and reproducible results.[1][2][3]

Data Presentation

The following tables are templates for summarizing quantitative data obtained from antibacterial susceptibility testing of Pachyaximine A.

Table 1: Minimum Inhibitory Concentration (MIC) of Pachyaximine A against various bacterial strains.

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a broth dilution susceptibility test.[4][5]

| Bacterial Strain | Gram Stain | Pachyaximine A MIC (µg/mL) | Control Antibiotic MIC (µg/mL) |

| Staphylococcus aureus | Gram-positive | [Insert Data] | [Insert Data] |

| Escherichia coli | Gram-negative | [Insert Data] | [Insert Data] |

| Pseudomonas aeruginosa | Gram-negative | [Insert Data] | [Insert Data] |

| Enterococcus faecalis | Gram-positive | [Insert Data] | [Insert Data] |

| [Add more strains as needed] |

Table 2: Zone of Inhibition Diameters for Pachyaximine A using Disk Diffusion Assay.

The disk diffusion test assesses the extent to which an antimicrobial agent inhibits bacterial growth on an agar surface, measured as the diameter of the zone of inhibition.[6][7][8]

| Bacterial Strain | Gram Stain | Pachyaximine A Zone Diameter (mm) | Control Antibiotic Zone Diameter (mm) | Interpretation (S/I/R) |

| Staphylococcus aureus | Gram-positive | [Insert Data] | [Insert Data] | [Susceptible/Intermediate/Resistant] |

| Escherichia coli | Gram-negative | [Insert Data] | [Insert Data] | [Susceptible/Intermediate/Resistant] |

| Pseudomonas aeruginosa | Gram-negative | [Insert Data] | [Insert Data] | [Susceptible/Intermediate/Resistant] |

| Enterococcus faecalis | Gram-positive | [Insert Data] | [Insert Data] | [Susceptible/Intermediate/Resistant] |

| [Add more strains as needed] |

Table 3: Minimum Bactericidal Concentration (MBC) of Pachyaximine A.

The MBC is the lowest concentration of an antibacterial agent required to kill a particular bacterium.[9][10]

| Bacterial Strain | Gram Stain | Pachyaximine A MIC (µg/mL) | Pachyaximine A MBC (µg/mL) | MBC/MIC Ratio | Interpretation (Bactericidal/Bacteriostatic) |

| Staphylococcus aureus | Gram-positive | [Insert Data] | [Insert Data] | [Calculate Ratio] | [Bactericidal if ≤ 4] |

| Escherichia coli | Gram-negative | [Insert Data] | [Insert Data] | [Calculate Ratio] | [Bactericidal if ≤ 4] |

| Pseudomonas aeruginosa | Gram-negative | [Insert Data] | [Insert Data] | [Calculate Ratio] | [Bactericidal if ≤ 4] |

| Enterococcus faecalis | Gram-positive | [Insert Data] | [Insert Data] | [Calculate Ratio] | [Bactericidal if ≤ 4] |

| [Add more strains as needed] |

Experimental Protocols

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of Pachyaximine A that inhibits the visible growth of a microorganism in a liquid medium.[4][5][11][12]

Materials:

-

Pachyaximine A stock solution of known concentration

-

Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium[14]

-

Bacterial cultures in the mid-logarithmic growth phase

-

Sterile pipette tips and multichannel pipette

-

Incubator

Protocol:

-

Prepare Pachyaximine A Dilutions:

-

Dispense 100 µL of sterile MHB into all wells of a 96-well plate.[13]

-

Add 100 µL of the Pachyaximine A stock solution to the first column of wells, resulting in a 1:2 dilution.

-

Perform serial two-fold dilutions by transferring 100 µL from the first column to the second, and so on, across the plate. Discard 100 µL from the last column of dilutions.

-

-

Prepare Bacterial Inoculum:

-

Grow bacterial strains overnight in MHB.

-

Dilute the overnight culture to achieve a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[4]

-

Further dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.[11]

-

-

Inoculation and Incubation:

-

Add 100 µL of the standardized bacterial inoculum to each well containing the Pachyaximine A dilutions.

-

Include a positive control (wells with bacteria and no Pachyaximine A) and a negative control (wells with medium only).

-

Seal the plate and incubate at 35-37°C for 16-20 hours.[12]

-

-

Result Interpretation:

-

The MIC is the lowest concentration of Pachyaximine A at which no visible bacterial growth (turbidity) is observed.[4]

-

Caption: Workflow for MIC determination using broth microdilution.

Disk Diffusion Assay